

Application Notes and Protocols: 2-Chlorobenzenesulfonic Acid Derivatives in Pharmaceutical Intermediate Manufacturing

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Compound of Interest

Compound Name: 2-Chlorobenzenesulfonic acid

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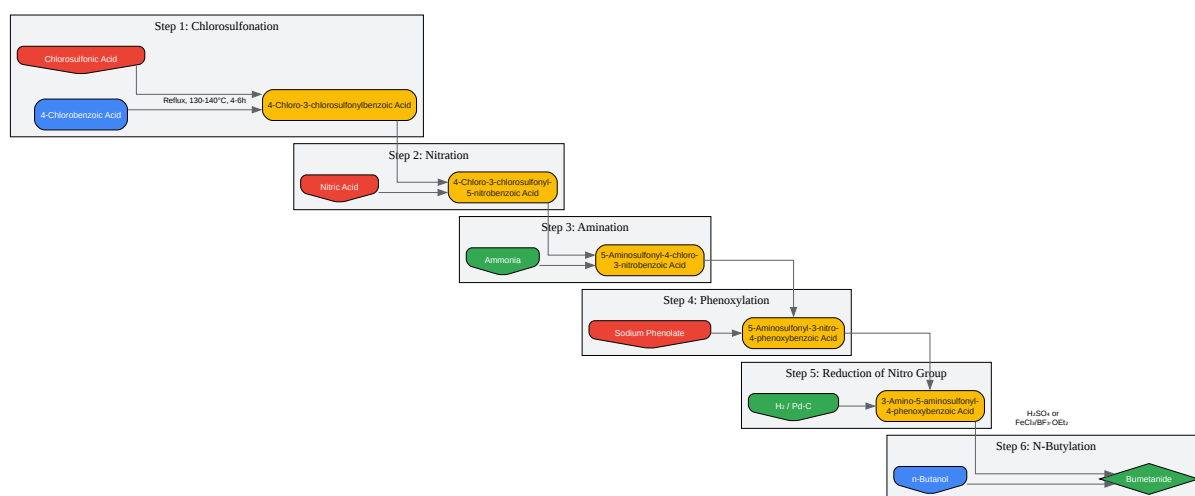
This document provides detailed application notes and protocols on the utilization of **2-chlorobenzenesulfonic acid** and its derivatives in the synthesis of pharmaceutical intermediates. The primary focus is on the manufacturing pathway of the potent loop diuretic, Bumetanide, which involves a key intermediate derived from a structural analog of **2-chlorobenzenesulfonic acid**.

Application 1: Synthesis of the Potent Loop Diuretic, Bumetanide

Bumetanide is a crucial medication for managing edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its synthesis is a multi-step process that commences with 4-chlorobenzoic acid, which undergoes chlorosulfonation to produce key intermediates.

Experimental Workflow for Bumetanide Synthesis

The synthesis of Bumetanide from 4-chlorobenzoic acid is a well-established multi-step process, outlined in the workflow below.



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Caption: Synthetic workflow for the multi-step synthesis of Bumetanide.

Quantitative Data for Bumetanide Synthesis

Step No.	Intermediate/Product	Starting Material	Key Reagents	Reaction Conditions	Yield (%)	Purity (%)
1	4-Chloro-3-chlorosulfonylbenzoic acid	4-Chlorobenzonic acid	Chlorosulfonylbenzoic acid	130-140°C, 4-6 hours	Not specified	Sufficient for next step[1]
2	4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid	4-Chloro-3-chlorosulfonylbenzoic acid	Nitric acid	Not specified	Not specified	Not specified[2]
3	5-Aminosulfonyl-4-chloro-3-nitrobenzoic acid	4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid	Ammonia	< 30°C, several hours	Not specified	Not specified[2][3]
4	5-Aminosulfonyl-3-nitro-4-phenoxybenzoic acid	5-Aminosulfonyl-4-chloro-3-nitrobenzoic acid	Sodium phenolate	Not specified	Not specified	Not specified[2]
5	3-Amino-5-aminosulfonyl-4-phenoxybenzoic acid	5-Aminosulfonyl-3-nitro-4-phenoxybenzoic acid	H ₂ , Pd/C	40 psi, 1.5 hours	Not specified	Not specified[2]
6	Bumetanide	3-Amino-5-aminosulfonyl-4-phenoxybenzoic acid	n-Butanol, FeCl ₃ , BF ₃ ·OEt ₂	20°C, 6 hours	95.8	99.4[2]

phenoxybenzoic acid						
6 (alternative)	Bumetanide	3-Amino-4-phenoxy-5-sulfamoylbenzoic acid	n-Butyraldehyde, Pd/C, H ₂	20-50°C, 0.6-5 atm	>90	Not specified[4]
6 (alternative)	Bumetanide	3-nitro-4-phenoxy-5-sulfamoylbenzoic acid	n-Butyraldehyde, Pd/C, H ₂	40-45°C, 100 psi, 6 hours	90	Not specified[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-sulfamoylbenzoic acid[3][6]

Materials:

- p-Chlorobenzoic acid
- Chlorosulfonic acid
- Concentrated ammonia water
- Hydrochloric acid (HCl)
- Activated carbon
- Ice

Procedure:

- Chlorosulfonation:
 - In a suitable reactor, carefully introduce chlorosulfonic acid.
 - While stirring, gradually add p-chlorobenzoic acid, ensuring the temperature is maintained below 40°C.

- Following complete addition, the mixture is slowly heated to 130°C and held at this temperature for 4 hours.
- The reaction mixture is then cooled to room temperature and poured over an ice-water mixture to precipitate the 4-chloro-3-(chlorosulfonyl)benzoic acid.
- The crude product is collected by filtration and washed with cold water.
- Amination:
 - The dried 4-chloro-3-(chlorosulfonyl)benzoic acid is suspended in a reactor with concentrated ammonia water, keeping the temperature below 30°C.
 - The mixture is stirred at 30°C for 3 hours.
- Purification:
 - The mixture is heated to 60°C, and activated carbon is added, followed by stirring for 30 minutes.
 - After cooling, the activated carbon is removed by filtration.
 - The filtrate is acidified with hydrochloric acid to a pH of 2, leading to the precipitation of the final product.
 - The resulting white solid is filtered, washed with water, and dried to yield 4-chloro-3-sulfamoylbenzoic acid.

Protocol 2: Synthesis of Bumetanide from 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid[2][7][8]

Materials:

- 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
- n-Butanol
- Ferric chloride (FeCl₃)
- Boron trifluoride diethyl etherate (BF₃·OEt₂)

- 2M Sodium hydroxide (NaOH) solution
- Ethanol
- Concentrated hydrochloric acid
- Activated carbon

Procedure:

- N-Butylation:
 - In a reaction flask, 0.1 mol of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid is mixed with 500 ml of n-butanol and stirred at room temperature.
 - To this mixture, 5 mmol of boron trifluoride diethyl etherate and 5 mmol of ferric chloride are added.
 - The reaction is maintained at 20°C for 6 hours.
- Work-up and Purification:
 - A significant portion of the n-butanol is removed from the reaction mixture by distillation.
 - 200 ml of 2M sodium hydroxide solution and 100 ml of ethanol are added, and the mixture is refluxed for 30 minutes.
 - The pH is adjusted to 8-8.2 with concentrated hydrochloric acid, and the mixture is cooled to allow for precipitation, followed by filtration.
 - The collected solid is dissolved in hot water, treated with a small amount of activated carbon for decolorization, and filtered while hot.
 - The filtrate is cooled to precipitate the sodium salt of bumetanide.
 - This salt is then dissolved in 300 ml of water and acidified to a pH of 2-3 with concentrated hydrochloric acid.

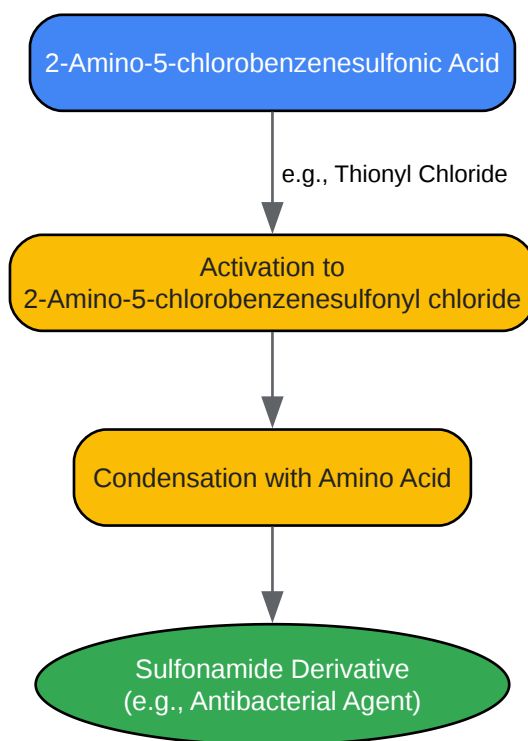
- The final product is obtained by cooling, filtering, washing, and drying the precipitate, yielding pure bumetanide with a reported yield of 95.8% and purity of 99.4%.^[2]

Application 2: Precursors for Sulfonamide Antibiotics

2-Amino-5-chlorobenzenesulfonic acid serves as a vital starting material for the synthesis of sulfonamide antibiotics.^[9] These antibiotics function by competitively inhibiting the bacterial enzyme responsible for the synthesis of folic acid, an essential component for bacterial growth.

Logical Relationship for Sulfonamide Synthesis

The general synthetic route for producing sulfonamide derivatives from 2-amino-5-chlorobenzenesulfonic acid is depicted below.



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